N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with 2,4,6-trimethyl groups. The phenyl ring is further functionalized with a methoxy group at the 2-position and a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position. Sulfonamides are widely studied for their diverse biological activities, including anti-microbial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-14(2)19(15(3)11-13)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDBVIWDQKBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent variations and inferred biological implications.
Structural and Functional Group Analysis
*Calculated using standard atomic masses.
†Estimated based on structural formula.
Key Observations:
Trimethylbenzenesulfonamide vs. unsubstituted benzenesulfonamide (as in ): Methyl groups could increase lipophilicity, influencing membrane permeability and metabolic stability.
Comparison with Thiazolidinone Derivatives: The compound in with a 3-oxo-thiazolidinyl group differs from the target’s isothiazolidin-2-yl structure. The additional keto group may alter electron distribution, affecting reactivity or enzyme interaction.
Methoxy Group Positioning :
Both the target compound and feature a 2-methoxyphenyl group, which is associated with enhanced herbicidal and anti-malarial activities in sulfonamides .
Hypothesized Pharmacological Profiles
While direct data for the target compound are unavailable, inferences can be drawn:
- Anti-inflammatory Potential: Sulfonamides with bulky substituents (e.g., trimethyl or dioxidoisothiazolidinyl groups) often exhibit cyclooxygenase (COX) inhibition .
- Enzyme Inhibition : The dioxidoisothiazolidinyl group may act as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase), a feature seen in related sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
